molecular formula C15H12N4O2S2 B14942476 3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942476
M. Wt: 344.4 g/mol
InChI Key: BJTBLQCNFZEJTF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a dimethoxyphenyl and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiophene-3-carboxylic acid in the presence of phosphorus oxychloride (POCl3) as a cyclizing agent. The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nucleophilic substitution using amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily based on its ability to interact with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation. The compound’s unique structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the thiophenyl group, which may affect its reactivity and applications.

    6-(Thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dimethoxyphenyl group, potentially altering its biological activity and electronic properties.

Uniqueness

The combination of these substituents enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H12N4O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4O2S2/c1-20-11-4-3-9(7-12(11)21-2)13-16-17-15-19(13)18-14(23-15)10-5-6-22-8-10/h3-8H,1-2H3

InChI Key

BJTBLQCNFZEJTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CSC=C4)OC

Origin of Product

United States

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